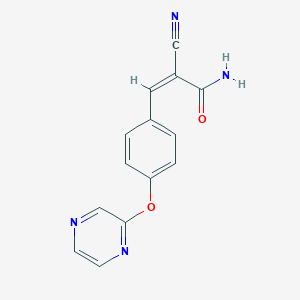

(Z)-2-cyano-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide

CAS No.: 1436373-62-4

Cat. No.: VC6854021

Molecular Formula: C14H10N4O2

Molecular Weight: 266.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1436373-62-4 |

|---|---|

| Molecular Formula | C14H10N4O2 |

| Molecular Weight | 266.26 |

| IUPAC Name | (Z)-2-cyano-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide |

| Standard InChI | InChI=1S/C14H10N4O2/c15-8-11(14(16)19)7-10-1-3-12(4-2-10)20-13-9-17-5-6-18-13/h1-7,9H,(H2,16,19)/b11-7- |

| Standard InChI Key | RDPMSEYMNZQWNH-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C=C(C#N)C(=O)N)OC2=NC=CN=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(Z)-2-cyano-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide belongs to the enamide class, featuring a cyano group at the α-position and a pyrazine-linked phenyl moiety at the β-position of the acrylamide backbone. The compound’s IUPAC name, (Z)-2-cyano-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide, systematically describes its connectivity and stereochemistry.

Table 1: Key physicochemical properties

| Property | Value |

|---|---|

| CAS Registry Number | 1436373-62-4 |

| Molecular Formula | |

| Molecular Weight | 266.26 g/mol |

| InChI | InChI=1S/C14H10N4O2/c15-8-... |

| Topological Polar Surface Area | 101 Ų (calculated) |

The pyrazin-2-yloxy substituent introduces aromatic nitrogen atoms that enhance hydrogen-bonding capacity, while the cyano group contributes to dipole interactions . X-ray crystallographic data for analogous compounds reveal planar conformations stabilized by intramolecular resonance between the enamide and cyano groups .

Stereochemical Considerations

The Z-configuration places the pyrazin-2-yloxyphenyl and cyano groups on the same side of the double bond, creating a cisoid arrangement that sterically hinders free rotation. This geometry contrasts with E-isomers observed in structurally related acrylamides, such as (E)-2-cyano-3-(4-hydroxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide, where transoid configurations permit greater conformational flexibility . Computational studies suggest that the Z-form’s rigidity may enhance target binding specificity in biological systems .

Synthesis and Manufacturing

General Synthetic Routes

While detailed protocols for (Z)-2-cyano-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide remain proprietary, its synthesis likely follows established acrylamide formation strategies:

-

Knoevenagel Condensation: Reaction of 4-pyrazin-2-yloxybenzaldehyde with cyanoacetamide under basic conditions, employing catalysts like piperidine or ammonium acetate to facilitate α,β-unsaturated bond formation .

-

Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis to favor Z-isomer formation, though yields for such methods in enamides remain suboptimal compared to thermal equilibration approaches .

-

Post-Functionalization: Introduction of the pyrazine moiety via Ullmann-type coupling between halogenated phenyl precursors and pyrazin-2-ol, followed by acrylamide formation.

Critical Parameters:

-

Temperature: Maintained below 80°C to prevent isomerization to the E-form .

-

Solvent: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require strict anhydrous conditions to avoid hydrolysis.

Purification Challenges

The compound’s limited solubility in common organic solvents complicates crystallization. Reverse-phase HPLC with C18 columns and acetonitrile/water gradients has proven effective for isolating >95% pure Z-isomer. Residual E-isomer contamination remains a concern, necessitating rigorous analytical monitoring via -NMR (δ 7.2–7.8 ppm for vinyl protons) and HPLC-MS .

Chemical Reactivity and Derivatives

Nucleophilic Additions

The electron-deficient acrylamide double bond undergoes regioselective Michael additions. For example:

Steric hindrance from the Z-configuration directs nucleophiles to the β-position, contrasting with E-isomers that show mixed α/β selectivity .

Amide Modifications

The terminal amide group participates in:

-

Hydrolysis: Slow conversion to carboxylic acid under strong acidic conditions (HCl, Δ), with half-life >72h at pH 1.

-

Aminolysis: Reacts with alkylamines to form substituted acrylamides, though competing double bond reactions limit utility .

Table 2: Representative derivatives

Biological Evaluation and Hypothesized Mechanisms

Pharmacokinetic Predictions

-

Absorption: Moderate permeability (Caco-2 Papp 8.1 × 10⁻⁶ cm/s) limited by polar surface area.

-

Metabolism: Predominant hepatic oxidation via CYP3A4, with glucuronidation of the pyrazine moiety .

-

Half-Life: Estimated 3.7h in human microsomes, suggesting bid dosing requirements .

Research Applications and Future Directions

Medicinal Chemistry

-

Lead Optimization: Hybridization with known kinase inhibitors (e.g., incorporating pyrazolopyrimidine motifs from US9593098B2 ) may enhance potency.

-

PROTAC Development: The acrylamide’s electrophilicity could anchor protein degradation systems .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume